4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidinone ring substituted with an aminophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a pyrrolidinone ring makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of N-substituted piperidines, which undergoes a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions to ensure high yield and purity, as well as the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural features.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the aminophenyl substitution.
Pyrrolidine-2,5-dione: Another derivative with different functional groups.
Prolinol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is unique due to the presence of both an amino group and a pyrrolidinone ring, which provides a versatile scaffold for the development of biologically active molecules. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKLLURQFAICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718819 | |
Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-88-1 | |
Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.